
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as DMPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DMPP is a synthetic compound that was first synthesized by researchers in the early 2000s. Since then, several studies have been conducted to understand its synthesis method, mechanism of action, and potential applications.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds structurally related to "2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone" often explores their synthesis and reactivity. For example, studies on the acidolysis of lignin model compounds and the synthesis of pyranopyrimidine scaffolds highlight the chemical versatility and potential applications of these compounds in medicinal chemistry and material science (Yokoyama, 2015; Parmar, Vala, & Patel, 2023).
Biological Activities and Applications
The review of literature also reveals that compounds with pyrimidine scaffolds and related heterocycles exhibit a broad spectrum of biological activities. These include antibacterial, antifungal, anti-inflammatory, and antitumor properties. Such studies underscore the importance of these compounds in the development of new therapeutic agents (Negri, Kascheres, & Kascheres, 2004; Rashid et al., 2021).
Environmental and Toxicological Considerations
Another area of research related to compounds with similar structural features involves their environmental impact and toxicological profile. Studies on the persistence and bioaccumulation of certain compounds, as well as their potential as endocrine disruptors, provide crucial information for assessing the safety and ecological implications of these chemicals (Kim & Choi, 2014; Burgos-Aceves et al., 2021).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-5-4-13(10-16(15)24-2)11-17(22)21-9-6-14(12-21)25-18-19-7-3-8-20-18/h3-5,7-8,10,14H,6,9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZOMYFHEUEFMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



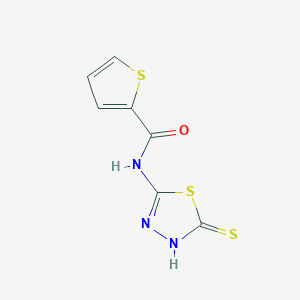
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2366686.png)
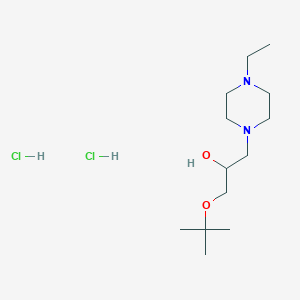
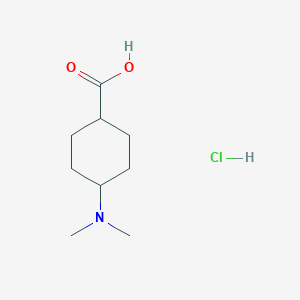
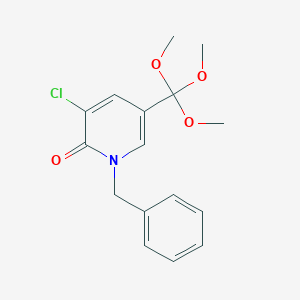
![3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366694.png)
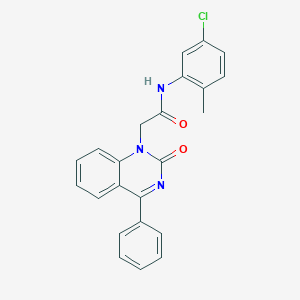
![2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2366696.png)
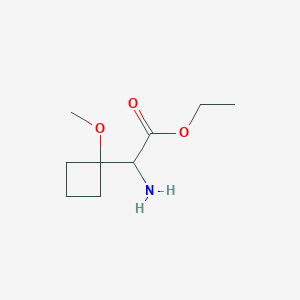
![N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide](/img/structure/B2366700.png)
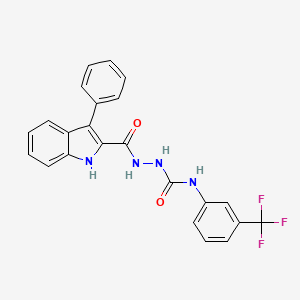
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2366703.png)